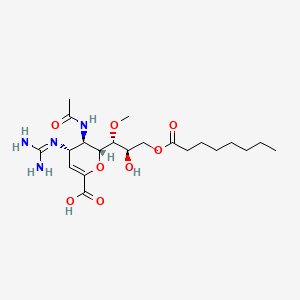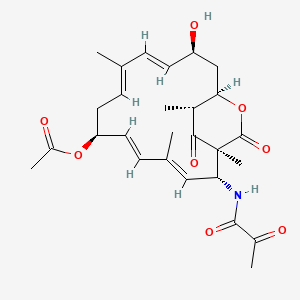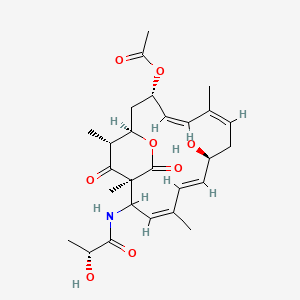
酒石酸来曲唑芬
描述
作用机制
科学研究应用
拉斯福芬具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在医学上,它用于预防和治疗绝经后妇女的骨质疏松症和阴道萎缩 . 它在降低雌激素受体阳性乳腺癌的发病率方面也显示出巨大的前景 . 在科学研究中,拉斯福芬用于研究选择性雌激素受体调节剂对各种组织的影响,并探索其在治疗其他疾病(如乳腺癌)中的潜力 .
生化分析
Biochemical Properties
Lasofoxifene tartrate interacts with estrogen receptors, exhibiting both significant estrogenic and antiestrogenic activity both in vitro and in vivo . It targets any tissues that possess estrogen receptors, such as bone, uterus, breast, blood vessels, and liver .
Cellular Effects
Lasofoxifene tartrate has been shown to have various effects on different types of cells. In postmenopausal women, it reduces bone resorption, bone loss, and low-density lipoprotein (LDL) cholesterol . It also exhibits significant estrogenic and antiestrogenic activity, targeting any tissues that possess estrogen receptors .
Molecular Mechanism
Lasofoxifene tartrate mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen. This reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulating osteoblast (the bone-forming cells) activity, and additional effects on calcium .
Temporal Effects in Laboratory Settings
Its long half-life and bioavailability likely contribute to its observed potent inhibition of primary tumor growth and metastasis .
Dosage Effects in Animal Models
In animal models, Lasofoxifene tartrate has been shown to inhibit primary tumor growth and reduce metastases to the lung and the liver
Metabolic Pathways
Lasofoxifene tartrate undergoes Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6, which accounts for nearly half of the total metabolism of Lasofoxifene tartrate. Phase II conjugation reactions include glucuronidation and sulfation .
Transport and Distribution
Lasofoxifene tartrate is highly bound to plasma proteins (>99%) where it predominantly binds to albumin and α1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues via these proteins.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with estrogen receptors .
准备方法
合成路线和反应条件: 拉斯福芬的合成涉及几个关键步骤,从制备中间体化合物 1-(2-[4-(6-甲氧基-3,4-二氢萘-1-基)苯氧基]乙基)吡咯烷开始 . 然后,将这种中间体进行进一步的反应,生成拉斯福芬。 该过程包括使用乙醇等溶剂,并涉及纯化步骤以获得拉斯福芬酒石酸盐的最终结晶形式 .
工业生产方法: 拉斯福芬酒石酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器并精确控制反应条件,以确保最终产物的产率和纯度 .
化学反应分析
反应类型: 拉斯福芬经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于其代谢和生物利用度至关重要 .
常用试剂和条件: 涉及拉斯福芬的反应中常用的试剂包括氧化剂、还原剂和乙醇等溶剂 . 这些反应的条件经过精心控制以确保预期的结果。
主要形成的产物: 涉及拉斯福芬的反应形成的主要产物包括其代谢产物,这些代谢产物是通过肝脏酶的 I 相氧化和 II 相缀合反应(如葡萄糖醛酸化和硫酸化)产生的 .
相似化合物的比较
拉斯福芬与其他选择性雌激素受体调节剂(如他莫昔芬和雷洛昔芬)进行比较 . 虽然这三种化合物都与雌激素受体结合,但拉斯福芬对这些受体的亲和力更高,并表现出更大的效力 . 与他莫昔芬和雷洛昔芬相比,它还具有改善的口服生物利用度 . 拉斯福芬的独特特性使其成为治疗骨质疏松症和乳腺癌的有希望的候选药物。
类似化合物列表:- 他莫昔芬
- 雷洛昔芬
- 巴泽多昔芬
属性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-LUDNRVPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940655 | |
| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190791-29-8 | |
| Record name | Lasofoxifene tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasofoxifene tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 190791-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LASOFOXIFENE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



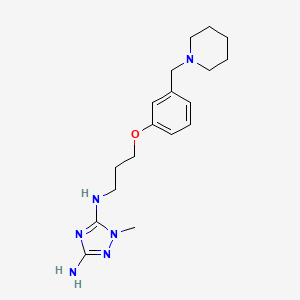
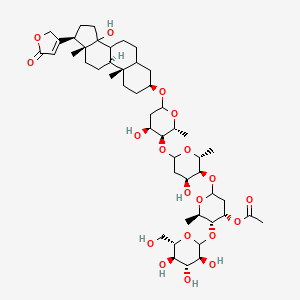
![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

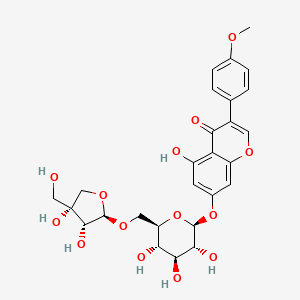
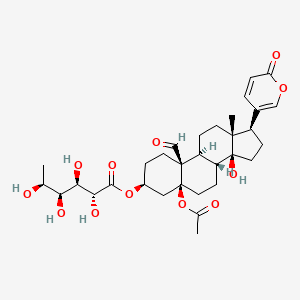
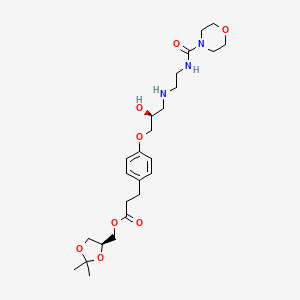
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)

